![molecular formula C13H13F3N2O3 B7577157 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577157.png)
1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, also known as PTY-1, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. PTY-1 is a pyrrolidine derivative that is synthesized via a multi-step process, and its unique chemical structure has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in the inflammatory response. Specifically, 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has various biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been shown to have antioxidant activity and can protect against oxidative stress. It has also been shown to have antitumor activity and can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in lab experiments is its unique chemical structure, which allows for the exploration of its potential applications in drug development. However, one limitation is that the mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is not fully understood, which makes it difficult to predict its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. One area of focus could be on the development of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid derivatives with improved efficacy and reduced side effects. Another area of research could be on the potential use of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid in the treatment of other diseases, such as cancer or neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate to form 1-(2-pyridin-4-ylacetyl)ethanone. This compound is then reacted with trifluoroacetic anhydride to form 1-(2-pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been studied extensively for its potential applications in drug development. One area of research has focused on its use as a potential anti-inflammatory agent. Studies have shown that 1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
1-(2-pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c14-13(15,16)12(11(20)21)3-6-18(8-12)10(19)7-9-1-4-17-5-2-9/h1-2,4-5H,3,6-8H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEQJVPAHAOMJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(=O)O)C(F)(F)F)C(=O)CC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridin-4-ylacetyl)-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.